Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
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Overview
Description
Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in textile and paper industries as a dye due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets include various substrates that interact with the azo and sulphonate groups, leading to changes in their chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-1-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-3-((4-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-3-((5-anilinosulphonyl-2-methylphenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
85409-53-6 |
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Molecular Formula |
C23H19N4NaO6S2 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
sodium;6-amino-4-hydroxy-3-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H20N4O6S2.Na/c1-14-7-10-18(34(29,30)27-17-5-3-2-4-6-17)13-20(14)25-26-22-21(35(31,32)33)11-15-8-9-16(24)12-19(15)23(22)28;/h2-13,27-28H,24H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
JWRQANJBOWNUCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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